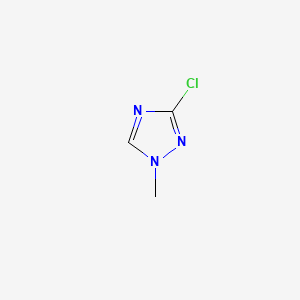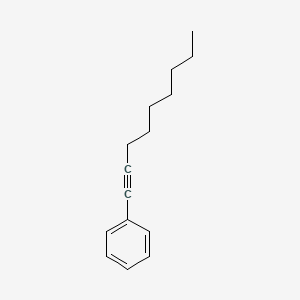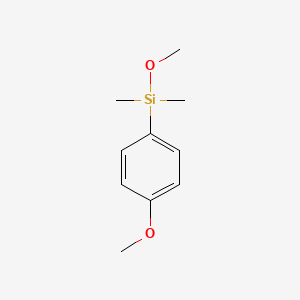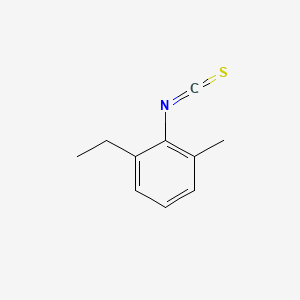![molecular formula C14H21N B1360367 N-[(4-tert-butylphenyl)methyl]cyclopropanamine CAS No. 119290-83-4](/img/structure/B1360367.png)
N-[(4-tert-butylphenyl)methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(4-tert-butylphenyl)methyl]cyclopropanamine” is a chemical compound. It contains a total of 37 bonds, including 16 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine .
Molecular Structure Analysis
The molecular structure of “N-[(4-tert-butylphenyl)methyl]cyclopropanamine” includes a cyclopropane ring attached to a tert-butylphenyl group via a methylene bridge . The exact 3D structure can be computed using specialized software .
Applications De Recherche Scientifique
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs) like N-[(4-tert-butylphenyl)methyl]cyclopropanamine are primarily used to inhibit oxidative reactions in various products, thereby extending their shelf life. Research has shown that these SPAs are detectable in different environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and the use of personal care products, with breast milk being a significant pathway for infants. Studies indicate potential health hazards including hepatic toxicity, endocrine disruption, and carcinogenicity. Further research is recommended to focus on contamination and environmental behaviors of novel SPAs, toxicity effects of co-exposure to several SPAs, and the development of SPAs with lower toxicity and migration potential to minimize environmental pollution (Liu & Mabury, 2020).
Reversible Cholinesterase Inhibitors as Pretreatment for Organophosphates Exposure
Organophosphorus compounds (OPCs) pose a significant health hazard as inhibitors of acetylcholinesterase (AChE). AChE inhibitors, potentially including compounds like N-[(4-tert-butylphenyl)methyl]cyclopropanamine, have been studied for their prophylactic efficacy against a broad range of OPCs. The studies indicate that certain AChE inhibitors, when administered before exposure to OPCs, can significantly mitigate the toxic effects. The research underscores the need for further investigation to find effective prophylactic agents against OPC exposure (Lorke & Petroianu, 2018).
Neurochemistry and Neurotoxicity of MDMA and Related Compounds
Studies on 3,4-Methylenedioxymethamphetamine (MDMA) and related compounds, which may include substances like N-[(4-tert-butylphenyl)methyl]cyclopropanamine, have shed light on the neurochemical and neurotoxic effects of these substances. These compounds, known for their recreational use, have been associated with selective serotonergic neurotoxicity. The research emphasizes the need for a comprehensive understanding of the acute and long-term effects of such substances on neurotransmission, which is crucial for assessing the potential risks and therapeutic applications (Mckenna & Peroutka, 1990).
Propriétés
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-6-4-11(5-7-12)10-15-13-8-9-13/h4-7,13,15H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEIDUGAOYDNPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922919 |
Source


|
| Record name | N-[(4-tert-Butylphenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-tert-butylphenyl)methyl]cyclopropanamine | |
CAS RN |
119290-83-4 |
Source


|
| Record name | Cyclopropanamine, N-((4-tert-Butylphenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(4-tert-Butylphenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

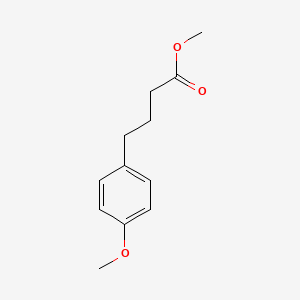
![2-Methylnaphth[2,3-d]oxazole](/img/structure/B1360287.png)
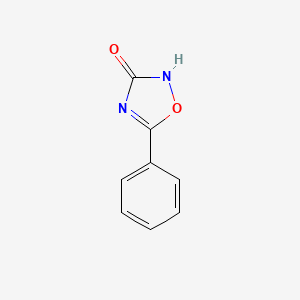
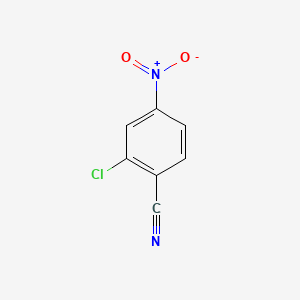
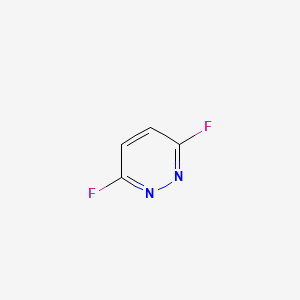
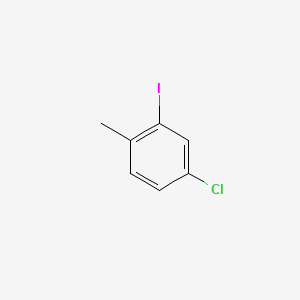
![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)
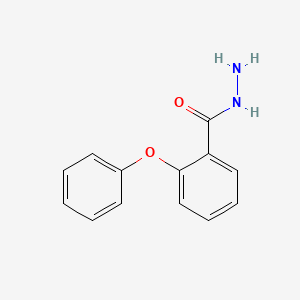
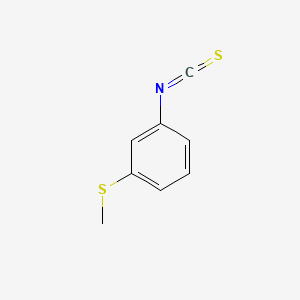
![Bicyclo[3.2.1]octan-8-one](/img/structure/B1360301.png)
